molecular formula C25H22ClN5O2S B11330620 N-[7-(2-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide

N-[7-(2-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B11330620
M. Wt: 492.0 g/mol
InChI Key: QWPSCIZLZZVNBW-UHFFFAOYSA-N
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Description

N-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo ring fused with a pyrimidine ring, and various substituents such as chlorophenyl, methylphenyl, and methylbenzene sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the chlorophenyl and methylphenyl groups is usually accomplished through substitution reactions, while the sulfonamide group is introduced via sulfonation reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound may involve optimized processes to enhance efficiency and reduce costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The industrial methods are designed to ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE has a broad spectrum of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. Unlike simpler compounds like dichloroaniline or caffeine, this compound offers more versatility in its applications and potential for novel discoveries in various scientific fields.

Properties

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

IUPAC Name

N-[7-(2-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C25H22ClN5O2S/c1-16-7-11-18(12-8-16)22-15-23(20-5-3-4-6-21(20)26)31-25(27-22)28-24(29-31)30-34(32,33)19-13-9-17(2)10-14-19/h3-15,23H,1-2H3,(H2,27,28,29,30)

InChI Key

QWPSCIZLZZVNBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NS(=O)(=O)C4=CC=C(C=C4)C)N2)C5=CC=CC=C5Cl

Origin of Product

United States

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